molecular formula C20H19FN2O2 B195629 3-Oxocitalopram CAS No. 372941-54-3

3-Oxocitalopram

Cat. No. B195629
M. Wt: 338.4 g/mol
InChI Key: ASGSMDPSNUXWMB-UHFFFAOYSA-N
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Description

3-Oxocitalopram is an intermediate of Citalopram . Citalopram is a selective inhibitor of the 5-hydroxytryptamine transporter (serotonin) and therefore is a potent and selective serotonin reuptake inhibitor . Additional studies indicate that Citalopram may be a weak, allosteric modulator of serotonin in a cross-species chimeric study .


Molecular Structure Analysis

The molecular formula of 3-Oxocitalopram is C20H19FN2O2 . The molecular weight is 338.3755 . It has 4 hydrogen bond acceptors and 6 freely rotating bonds .


Physical And Chemical Properties Analysis

3-Oxocitalopram has a density of 1.3±0.1 g/cm3, a boiling point of 490.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . Its enthalpy of vaporization is 75.7±3.0 kJ/mol, and it has a flash point of 250.6±28.7 °C .

Scientific Research Applications

  • Oxytocin in Anxiety and Social Fear : Oxytocin has been identified as a significant anxiolytic and antistress factor in the brain, influencing behaviors related to anxiety, fear, and social dysfunctions. This has led to substantial interest in its therapeutic use for treating psychopathologies associated with these issues, such as generalized anxiety disorder, posttraumatic stress disorder, social anxiety disorder, autism, and schizophrenia (Neumann & Slattery, 2016).

  • Intranasal Oxytocin and Emotional Face Processing in Women : A study on the effect of intranasally administered oxytocin on brain activity in response to social emotional stimuli in women found that oxytocin enhanced brain activity in response to fearful, angry, and happy faces. This effect was independent of fixation pattern, basal plasma levels of oxytocin, estradiol, and progesterone (Domes et al., 2010).

  • Salivary Oxytocin Concentrations in Response to Various Stimuli : This study established the Regensburg Oxytocin Challenge test to validate salivary oxytocin concentrations as a reliable biomarker. It found quantifiable and consistent increases in salivary oxytocin following activities such as running, sexual self-stimulation, and undergoing the Trier Social Stress Test (TSST), suggesting the responsiveness of the oxytocin system to various stimuli (De Jong et al., 2015).

  • Neurophysiological Effects of Acute Oxytocin Administration : A systematic review and meta-analysis of placebo-controlled imaging studies found that oxytocin administration resulted in consistent alterations in brain regions involved in processing social stimuli, particularly in the temporal lobes and insula. This suggests a modulation of neural circuits underlying emotional processing (Wigton et al., 2015).

properties

IUPAC Name

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20/h4-9,12H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGSMDPSNUXWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(=O)O1)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30881081
Record name 3-oxo-citalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30881081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxocitalopram

CAS RN

372941-54-3
Record name 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372941-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxocitalopram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372941543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-oxo-citalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30881081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-OXOCITALOPRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/506NY8085H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Gawlik, J Trawiński, R Skibiński - Journal of Pharmaceutical and …, 2020 - Elsevier
… This strategy allowed the detection of five metabolites of citalopram including 3-hydroxycitalopram and 3-oxocitalopram which were found as a new and not previously described …
Number of citations: 3 www.sciencedirect.com

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